molecular formula C13H6Cl2F3N3S B3035490 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 321571-01-1

3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B3035490
CAS No.: 321571-01-1
M. Wt: 364.2 g/mol
InChI Key: KUCGMFXCNZOEKB-UHFFFAOYSA-N
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Description

This compound belongs to a class of halogenated pyridine derivatives with integrated pyrazole and thienyl moieties. Its structure features:

  • A pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a chlorine atom at position 2.
  • A 1H-pyrazole ring at position 2, further substituted with a 3-chloro-2-thienyl group.

Though direct synthesis data for this compound is absent in the provided evidence, analogous synthesis routes (e.g., coupling reactions using POCl₃ or thionyl chloride, as seen in ) suggest it may be prepared via nucleophilic substitution or condensation reactions .

Properties

IUPAC Name

3-chloro-2-[5-(3-chlorothiophen-2-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3S/c14-8-2-4-22-11(8)10-1-3-20-21(10)12-9(15)5-7(6-19-12)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGMFXCNZOEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136357
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-01-1
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321571-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the thienyl group: The thienyl group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Substitution on the pyridine ring: The pyridine ring can be functionalized with chloro and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrazole rings.

    Reduction: Reduction reactions could target the chloro substituents or the pyridine ring.

    Substitution: The chloro groups on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for further optimization and testing in drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals, such as herbicides or insecticides. Its stability and reactivity make it suitable for various applications in material science, including the synthesis of polymers or advanced materials.

Mechanism of Action

The mechanism of action of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Name Melting Point (°C) Yield (%) Molecular Formula Key Substituents
Target Compound* N/A N/A N/A Thienyl-pyrazole, -CF₃, -Cl
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7f) 73.3–75.1 40.8 C₂₁H₁₂ClF₆NO₂ Benzyloxy-phenyl, -CF₃, -Cl
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine N/A N/A C₇H₄Cl₂F₃N -CH₂Cl, -CF₃, -Cl
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine N/A N/A C₁₀H₁₀ClF₃N₂ Pyrrolidinyl, -CF₃, -Cl

*Data for the target compound is inferred from structural analogues due to absence in evidence.

Biological Activity

The compound 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is an intriguing molecule within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C12H8ClF3N5SC_{12}H_{8}ClF_{3}N_{5}S. Its structure features a pyridine ring substituted with a pyrazole and thienyl group, which are known to enhance biological activity in various contexts.

Key Properties

PropertyValue
Molecular Weight303.72 g/mol
CAS Number438450-38-5
SolubilityVaries by solvent
StabilityStable under normal conditions

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrazoles have shown effectiveness against various viruses. A study highlighted that certain pyrazole derivatives inhibited the replication of the hepatitis C virus (HCV) at concentrations as low as 10–100 μg/mL, suggesting that the compound may possess similar antiviral capabilities .

Anti-inflammatory Effects

Several studies have focused on the anti-inflammatory properties of pyrazole derivatives. For example, compounds with structural similarities demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The selectivity index for COX-2 inhibitors in some derivatives reached values as high as 344.56, indicating a promising therapeutic profile . The compound may also exhibit such anti-inflammatory effects based on its structural characteristics.

Cytotoxicity and Safety Profile

The cytotoxicity of related pyrazole compounds has been evaluated using the CC50 metric, which indicates the concentration at which 50% of cells are killed. Compounds with lower CC50 values indicate higher toxicity; however, many derivatives have shown favorable safety profiles with minimal degenerative changes in histopathological studies . It is essential to evaluate the specific cytotoxicity of This compound through further experimentation.

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives published in MDPI indicated that structurally diverse compounds exhibited a range of biological activities including anti-inflammatory and antiviral effects. Notably, one derivative showed an IC50 value of 0.26 μM against HCV NS5B RNA polymerase, highlighting the potential for similar efficacy in new derivatives .

Synthesis and Biological Evaluation

Recent advancements in synthetic methodologies have enabled the development of various pyrazole derivatives that could serve as lead compounds for drug discovery. Research has demonstrated that modifications at specific positions on the pyrazole ring can significantly enhance biological activity while maintaining a favorable safety profile .

Q & A

Q. What are the primary synthetic routes for synthesizing 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, and what intermediates are critical?

  • Methodological Answer : The compound is typically synthesized via sequential substitution and coupling reactions. Key steps include:
  • Substitution : Chlorine at the pyridine C2 position is replaced with nucleophiles (e.g., pyrazoles) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Suzuki-Miyaura Coupling : The thienyl group is introduced via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Critical Intermediates :

3-Chloro-2-halo-5-(trifluoromethyl)pyridine (halogen = Cl, Br).

5-(3-Chloro-2-thienyl)-1H-pyrazole (pre-synthesized via cyclocondensation of hydrazines with diketones) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SubstitutionK₂CO₃, DMF, 80°C65–75
CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C50–60

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns substituent positions (e.g., pyrazole-thienyl integration, trifluoromethyl singlet). For example, trifluoromethyl groups show 19F NMR signals near δ -60 ppm .
  • HRMS (ESI) : Confirms molecular weight (e.g., calculated vs. observed m/z for C₁₃H₇Cl₂F₃N₃S) .
  • X-ray Crystallography : Resolves regiochemistry of pyrazole-thienyl substitution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring for NAS at the C2 position. Computational studies (e.g., DFT) predict:
  • Electrostatic Potential Maps : Highlight electron-deficient C2 due to CF₃ and Cl .
  • Reactivity : Substituents at C5 (CF₃) stabilize transition states via resonance effects. Experimental validation involves comparing reaction rates with non-CF₃ analogs .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to introduce heteroaryl groups (e.g., thienyl) while minimizing dehalogenation?

  • Methodological Answer :
  • Catalyst Selection : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to reduce β-hydride elimination.
  • Solvent System : Toluene/EtOH/H₂O (3:1:1) improves solubility of boronic acids .
  • Additives : CsF enhances transmetallation efficiency, reducing side reactions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Control Experiments : Verify compound purity via HPLC (>98%) and confirm stability under assay conditions (e.g., pH 7.4, 37°C) .
  • Target Engagement Studies : Use isothermal titration calorimetry (ITC) to directly measure binding affinity to biological targets .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., ATP concentration in kinase assays) .

Data Contradiction Analysis

Q. How to address discrepancies in regioselectivity observed during pyrazole-thienyl coupling?

  • Methodological Answer : Conflicting reports on coupling positions arise from:
  • Steric Effects : Bulky substituents on the pyrazole may direct coupling to less hindered sites.
  • Electronic Effects : Electron-rich thienyl boronic acids favor coupling at electron-deficient pyridine positions.
    Resolution : Use 2D NMR (NOESY) to confirm regiochemistry or synthesize regioisomers for side-by-side comparison .

Computational & Mechanistic Studies

Q. Can molecular docking predict binding modes of this compound with cytochrome P450 enzymes?

  • Methodological Answer :
  • Software : MOE or AutoDock Vina for docking simulations.
  • Parameters : Include flexible side chains in the enzyme active site and validate with mutagenesis data .
  • Output : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

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